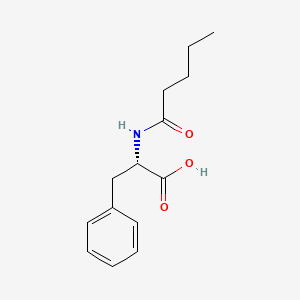

N-pentanoyl-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-pentanoyl-L-phenylalanine (NPP) is a small molecule that has been studied extensively in recent years due to its potential applications in areas such as chemical synthesis, biochemistry, and pharmacology. NPP is an interesting molecule because it contains both an amide and an ester functional group, which makes it an attractive target for a wide range of chemical reactions. In addition, NPP has been found to have a number of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Scientific Research Applications

Protein Engineering

“N-pentanoyl-L-phenylalanine” has been used in protein engineering, specifically in the engineering of an artificial P450BM3 Peroxygenase System . This system enables the O-demethylation of lignin monomers, which is critical for the formation of phenols from aromatic ethers . The system was found to enable the O-demethylation of different aromatic ethers with the assistance of dual-functional small molecules .

Biosynthesis of L-Phenylalanine

“N-pentanoyl-L-phenylalanine” plays a role in the biosynthesis of L-phenylalanine . L-phenylalanine is an essential amino acid with various promising applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries . In addition, L-phenylalanine is widely used in the synthesis of pharmaceutically active compounds .

Synthesis of Pharmaceutically Active Compounds

L-phenylalanine, which can be synthesized using “N-pentanoyl-L-phenylalanine”, is widely used in the synthesis of pharmaceutically active compounds . These include cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .

Green Chemistry

The use of “N-pentanoyl-L-phenylalanine” in the P450BM3 Peroxygenase System contributes to the field of green chemistry . This system offers an economical and practical bioconversion avenue .

Material Science

“N-pentanoyl-L-phenylalanine” has diverse applications in material science. Its chemical properties make it a valuable asset for advancing various fields of study.

Drug Synthesis

“N-pentanoyl-L-phenylalanine” exhibits promising potential in drug synthesis. Its unique chemical structure can be leveraged in the development of new drugs.

Mechanism of Action

Target of Action

N-pentanoyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine . The primary targets of L-phenylalanine are the neurotransmitters norepinephrine and dopamine . L-phenylalanine serves as a precursor in the synthesis of these neurotransmitters . It also has a significant role in the antimicrobial activity against Gram-positive bacteria .

Mode of Action

The antidepressant effects of L-phenylalanine are due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects . In the case of antimicrobial activity, when L-phenylalanine is introduced into the sequence of antimicrobial peptide protonectin, it shows significant selectivity against Gram-positive bacteria .

Biochemical Pathways

L-phenylalanine is involved in several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is also involved in the biosynthesis of phenylpropanoids through the shikimate pathway . When L-phenylalanine is introduced into antimicrobial peptide protonectin, it enhances the selective antibacterial activity of its derivative against Gram-positive bacteria .

Pharmacokinetics

The pharmacokinetics of L-phenylalanine have been studied in animal models . After oral administration, peak plasma concentrations of L-phenylalanine were observed within 1 hour and returned to baseline within 4-8 hours

Result of Action

The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative against Gram-positive bacteria . In terms of neurological effects, L-phenylalanine may be helpful in some with depression .

Action Environment

The action of N-pentanoyl-L-phenylalanine can be influenced by various environmental factors. For example, the crystal structure of the P450 BM3 heme domain mutant in complex with N-imidazolyl-pentanoyl-L-phenylalanine and hydroxylamine showed that synergistic effects between exogenous dual-functional small molecules and the protein environment controlled regio- and enantioselectivity .

properties

IUPAC Name |

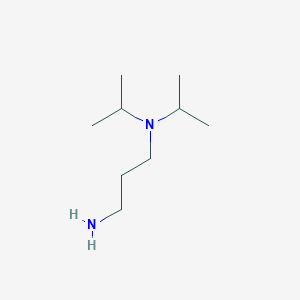

(2S)-2-(pentanoylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQLJEQFZUMUPB-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551914 |

Source

|

| Record name | N-Pentanoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pentanoyl-L-phenylalanine | |

CAS RN |

16859-51-1 |

Source

|

| Record name | N-Pentanoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)